molecular formula C21H17BrO4S B3542096 4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B3542096
M. Wt: 445.3 g/mol
InChI Key: LWGMTJVBNAYPLH-UHFFFAOYSA-N
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Description

4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves a multi-step process. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the sulfonylation of the methylphenyl group and the esterification of the benzoic acid derivative. The reaction conditions often involve the use of catalysts such as copper(I) iodide and reagents like benzene sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation of the sulfonyl group can yield sulfoxides or sulfones .

Scientific Research Applications

4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with molecular targets through various pathways. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar functional groups. These interactions contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromophenyl) 4-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4S/c1-15-2-12-20(13-3-15)27(24,25)14-16-4-6-17(7-5-16)21(23)26-19-10-8-18(22)9-11-19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGMTJVBNAYPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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